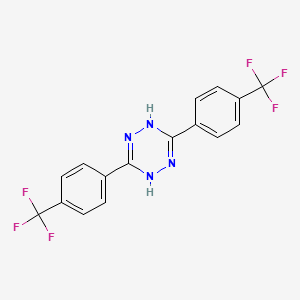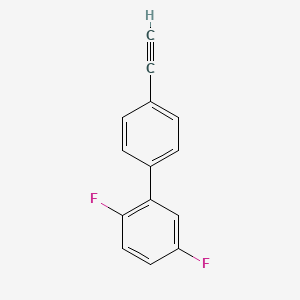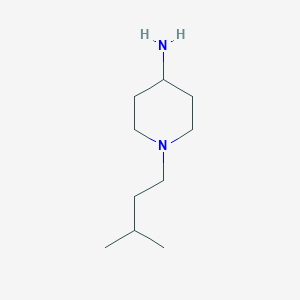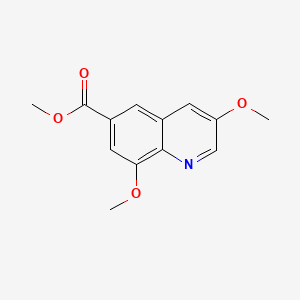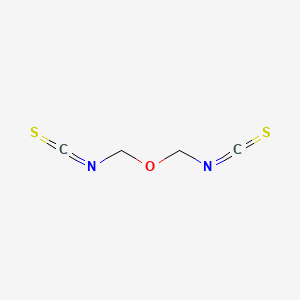
Ether, bis(isothiocyanomethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ether, bis(isothiocyanomethyl) is a chemical compound with the molecular formula C₄H₄N₂OS₂. It is also known as isothiocyanato(isothiocyanatomethoxy)methane. This compound contains two isothiocyanate groups attached to a central ether linkage, making it a unique and interesting molecule for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .
化学反应分析
Types of Reactions
Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thioureas, carbamates, and dithiocarbamates.
科学研究应用
Ether, bis(isothiocyanomethyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science .
作用机制
The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
- Bis(1-isothiocyanatoethyl) ether
- Bis(2-isothiocyanatoethyl) ether
- Bis(3-isothiocyanatopropyl) ether
Uniqueness
Ether, bis(isothiocyanomethyl) is unique due to its specific structure, which includes two isothiocyanate groups attached to a central ether linkage. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the isothiocyanate groups makes it particularly useful in applications requiring the modification of biological molecules .
属性
CAS 编号 |
63918-92-3 |
|---|---|
分子式 |
C4H4N2OS2 |
分子量 |
160.2 g/mol |
IUPAC 名称 |
isothiocyanato(isothiocyanatomethoxy)methane |
InChI |
InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2 |
InChI 键 |
HKNQJEYPYMYISH-UHFFFAOYSA-N |
规范 SMILES |
C(N=C=S)OCN=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)
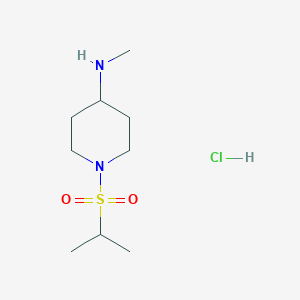


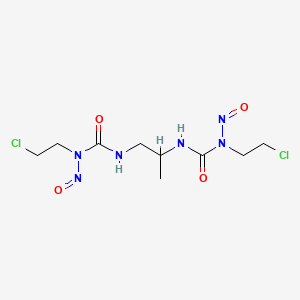
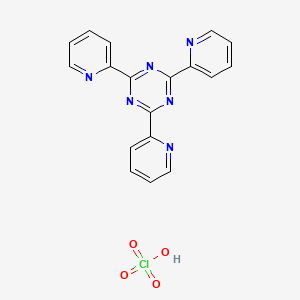
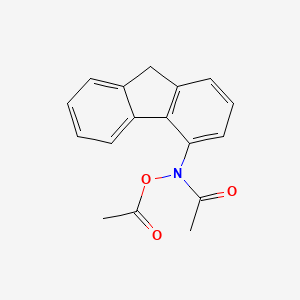
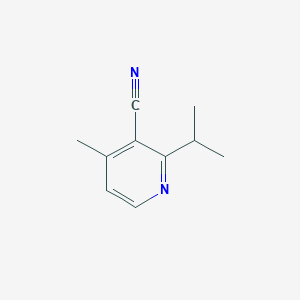
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
